molecular formula C11H10O3S B14179610 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one CAS No. 923026-79-3

4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one

Cat. No.: B14179610
CAS No.: 923026-79-3
M. Wt: 222.26 g/mol
InChI Key: XWLKUMYJEXPZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is a chemical compound with the molecular formula C11H10O3S It is known for its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and a but-3-yn-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and methanesulfonyl chloride.

    Formation of Intermediate: The first step involves the reaction of 4-bromoacetophenone with methanesulfonyl chloride in the presence of a base like triethylamine to form the intermediate 4-(methanesulfonyl)acetophenone.

    Alkyne Formation: The intermediate is then subjected to a Sonogashira coupling reaction with an alkyne, such as propargyl bromide, in the presence of a palladium catalyst and a copper co-catalyst to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or palladium on carbon (Pd/C) with hydrogen gas (H) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne moiety can participate in cycloaddition reactions, forming new chemical bonds and modifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-butyn-2-one: Similar structure but lacks the methanesulfonyl group.

    (Z)-4-Phenylbut-3-en-2-one: Contains a double bond instead of a triple bond in the but-3-yn-2-one moiety.

Uniqueness

4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is unique due to the presence of both the methanesulfonyl group and the alkyne moiety

Properties

CAS No.

923026-79-3

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)but-3-yn-2-one

InChI

InChI=1S/C11H10O3S/c1-9(12)3-4-10-5-7-11(8-6-10)15(2,13)14/h5-8H,1-2H3

InChI Key

XWLKUMYJEXPZNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.